molecular formula C15H15ClN2O2 B14792922 1-[5-(4-Chlorophenyl)-2-furoyl]piperazine

1-[5-(4-Chlorophenyl)-2-furoyl]piperazine

Cat. No.: B14792922
M. Wt: 290.74 g/mol
InChI Key: FSVUGYFGMKVKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Chlorophenyl)furan-2-yl)(piperazin-1-yl)methanone is a synthetic organic compound that features a furan ring substituted with a 4-chlorophenyl group and a piperazinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)furan-2-yl)(piperazin-1-yl)methanone typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Feist-Benary synthesis, which involves the condensation of an α-chloro ketone with a β-keto ester in the presence of a base like pyridine.

    Substitution with 4-Chlorophenyl Group: The furan ring is then substituted with a 4-chlorophenyl group through electrophilic aromatic substitution reactions.

    Attachment of Piperazinyl Methanone Moiety: The final step involves the attachment of the piperazinyl methanone moiety to the substituted furan ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for (5-(4-Chlorophenyl)furan-2-yl)(piperazin-1-yl)methanone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chlorophenyl)furan-2-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-(4-Chlorophenyl)furan-2-yl)(piperazin-1-yl)methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used in studies investigating its effects on various biological pathways and molecular targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenyl)furan-2-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    (5-(4-Chlorophenyl)furan-2-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidinyl group instead of a piperazinyl group.

    (5-(4-Chlorophenyl)furan-2-yl)(morpholin-1-yl)methanone: Similar structure but with a morpholinyl group instead of a piperazinyl group.

Uniqueness

(5-(4-Chlorophenyl)furan-2-yl)(piperazin-1-yl)methanone is unique due to the presence of the piperazinyl methanone moiety, which may confer distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

[5-(4-chlorophenyl)furan-2-yl]-piperazin-1-ylmethanone

InChI

InChI=1S/C15H15ClN2O2/c16-12-3-1-11(2-4-12)13-5-6-14(20-13)15(19)18-9-7-17-8-10-18/h1-6,17H,7-10H2

InChI Key

FSVUGYFGMKVKHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.